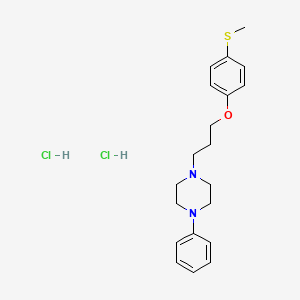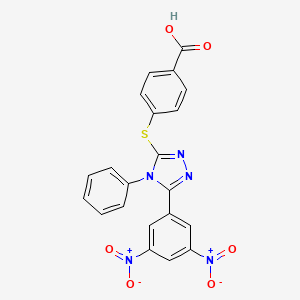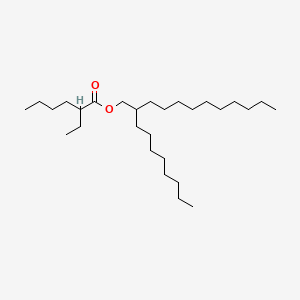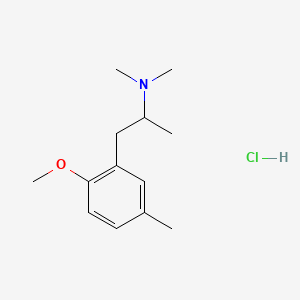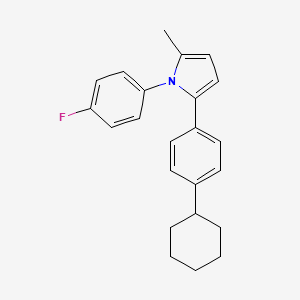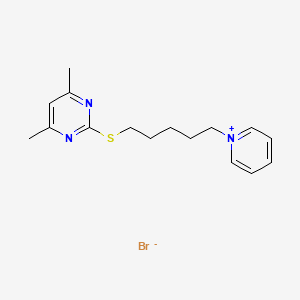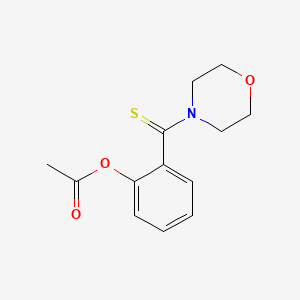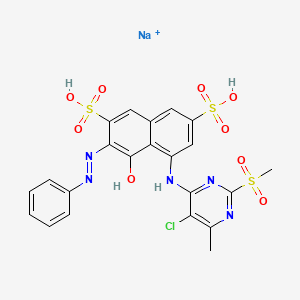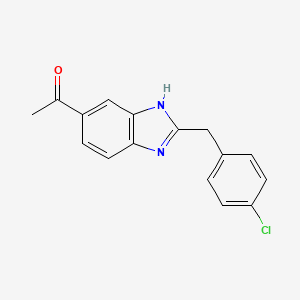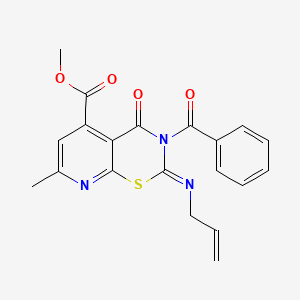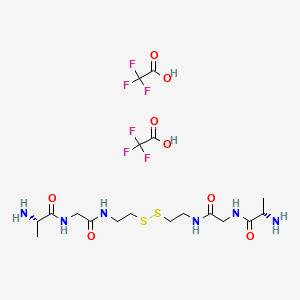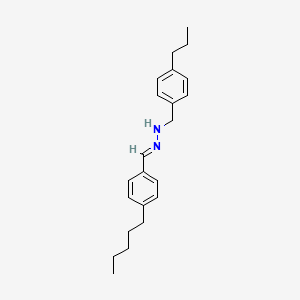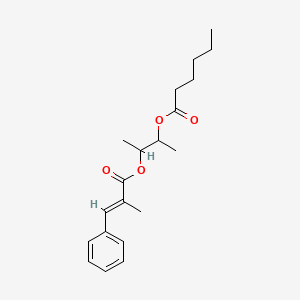
1-Methyl-2-((2-methyl-1-oxo-3-phenyl-2-propenyl)oxy)propyl hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-((2-methyl-1-oxo-3-phenyl-2-propenyl)oxy)propyl hexanoate is an organic compound with a complex structure that includes both ester and ketone functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-((2-methyl-1-oxo-3-phenyl-2-propenyl)oxy)propyl hexanoate typically involves esterification and ketone formation reactions. One common method involves the reaction of 1-methyl-2-propanol with hexanoic acid in the presence of a strong acid catalyst to form the ester. This is followed by the reaction with 2-methyl-1-oxo-3-phenyl-2-propenyl chloride under basic conditions to introduce the ketone group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as sulfuric acid for esterification and bases like sodium hydroxide for ketone formation is common. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-2-((2-methyl-1-oxo-3-phenyl-2-propenyl)oxy)propyl hexanoate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Applications De Recherche Scientifique
1-Methyl-2-((2-methyl-1-oxo-3-phenyl-2-propenyl)oxy)propyl hexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of 1-Methyl-2-((2-methyl-1-oxo-3-phenyl-2-propenyl)oxy)propyl hexanoate involves its interaction with various molecular targets. The ester and ketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The compound’s reactivity also allows it to form covalent bonds with nucleophilic sites in biomolecules, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A compound with a similar ketone structure but different ester group.
Benzene, (2-methyl-1-propenyl)-: Shares the phenyl and propenyl groups but lacks the ester functionality.
Uniqueness
1-Methyl-2-((2-methyl-1-oxo-3-phenyl-2-propenyl)oxy)propyl hexanoate is unique due to the combination of its ester and ketone groups, which provide a versatile platform for chemical modifications and interactions. This dual functionality makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
84006-57-5 |
|---|---|
Formule moléculaire |
C20H28O4 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
3-[(E)-2-methyl-3-phenylprop-2-enoyl]oxybutan-2-yl hexanoate |
InChI |
InChI=1S/C20H28O4/c1-5-6-8-13-19(21)23-16(3)17(4)24-20(22)15(2)14-18-11-9-7-10-12-18/h7,9-12,14,16-17H,5-6,8,13H2,1-4H3/b15-14+ |
Clé InChI |
SDFQSRZZVKHDSP-CCEZHUSRSA-N |
SMILES isomérique |
CCCCCC(=O)OC(C)C(C)OC(=O)/C(=C/C1=CC=CC=C1)/C |
SMILES canonique |
CCCCCC(=O)OC(C)C(C)OC(=O)C(=CC1=CC=CC=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


